molecular formula C14H25NO5 B3152327 Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate CAS No. 733803-23-1

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate

Cat. No.: B3152327
CAS No.: 733803-23-1
M. Wt: 287.35 g/mol
InChI Key: VWRIEHSFZCLGIB-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate (CAS: 1203589-45-0) is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl substituent, and a ketone group. Its molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.36 g/mol . This compound is widely utilized as an intermediate in organic synthesis, particularly in peptide chemistry, due to the Boc group’s stability under basic and nucleophilic conditions while being cleavable under acidic conditions.

Properties

IUPAC Name

ethyl 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRIEHSFZCLGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

For industrial production, the process is scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: For the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of Ethyl 4-((tert-Butoxycarbonyl)amino)-5-methyl-3-oxohexanoate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl (S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate 1203589-45-0 C₁₄H₂₅NO₅ 287.36 Boc-protected amine, ethyl ester, (S)-stereochemistry, hexanoate backbone
(tert-Butoxycarbonyl-cyclopentylmethylamino)-acetic acid 109801-72-1 C₁₃H₂₃NO₄ 257.33 Cyclopentylmethylamino group, acetic acid backbone, Boc protection
(4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate 35047-60-0 C₂₀H₂₇NO₆ 377.44 Benzyloxycarbonyl (Z) protection, heptanoate backbone, (4S,5S)-stereochemistry
Key Differences :

Protecting Groups: The main compound uses Boc, which is acid-labile, making it suitable for stepwise peptide synthesis under acidic cleavage conditions. The heptanoate analog (CAS 35047-60-0) employs a benzyloxycarbonyl (Z) group, which requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive reactions .

Backbone and Substituents: The hexanoate backbone in the main compound provides a balance between steric bulk and solubility. The heptanoate analog’s longer carbon chain may influence crystallinity and solubility compared to the hexanoate derivative .

Stereochemistry: The main compound’s (S)-configuration at the 4-position contrasts with the (4S,5S)-diastereomerism in the heptanoate analog, which could lead to divergent reactivity in asymmetric synthesis .

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate, also known as (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by relevant data tables and research findings.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 109801-72-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during chemical reactions. The presence of the keto group contributes to its reactivity and potential biological interactions.

Synthesis

This compound can be synthesized from N-Boc-L-valine and ethyl potassium malonate through a series of reactions that involve the formation of the amide bond and subsequent esterification. The general synthetic route is as follows:

  • Formation of the Malonate Ester : Ethyl potassium malonate reacts with N-Boc-L-valine.
  • Cyclization and Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics.

Anti-inflammatory Properties

Research has shown that related compounds can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This compound may exhibit similar effects, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

In preclinical models, compounds with structural similarities have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress and mitochondrial function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction in oxidative stress

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Neuroprotection in Animal Models : In a model of Alzheimer's disease, treatment with related compounds resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate

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